molecular formula C6H7BrN2O B1524704 5-Bromo-6-methoxypyridin-2-amine CAS No. 1211533-83-3

5-Bromo-6-methoxypyridin-2-amine

Cat. No. B1524704
CAS RN: 1211533-83-3
M. Wt: 203.04 g/mol
InChI Key: STTFWVSVDMLUCF-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxypyridin-2-amine is a chemical compound used as a building block for the synthesis of various pharmaceutical agents . It has a molecular weight of 203.04 .


Synthesis Analysis

The synthesis of 5-Bromo-6-methoxypyridin-2-amine involves a Suzuki cross-coupling reaction. This reaction can be performed directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .


Physical And Chemical Properties Analysis

5-Bromo-6-methoxypyridin-2-amine is a solid at room temperature. It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Drug Synthesis and Pharmaceutical Research

5-Bromo-6-methoxypyridin-2-amine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its bromo and amino groups make it a versatile precursor for coupling reactions used in the development of new drugs. For instance, it can be utilized to create molecules that target specific receptors or enzymes within the body, potentially leading to treatments for diseases such as cancer, Alzheimer’s, or cardiovascular conditions .

Material Science

In material science, this compound can contribute to the creation of novel materials with specific electronic or photonic properties. Its molecular structure allows for the formation of complex polymers or the enhancement of materials used in solar cells and LED technology .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the construction of complex organic molecules. Its reactivity with various organic and inorganic compounds enables the formation of a wide array of chemical structures, which can be further modified for different scientific applications .

Analytical Chemistry

5-Bromo-6-methoxypyridin-2-amine: can be used as a reagent or a standard in analytical chemistry to calibrate instruments or to develop new analytical methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques .

Agricultural Chemistry

This compound may find applications in the development of new agrochemicals. Its structural framework can be the basis for creating pesticides or herbicides with improved efficacy and reduced environmental impact .

Biochemical Research

In biochemical research, 5-Bromo-6-methoxypyridin-2-amine could be used to study enzyme interactions and mechanisms. It might act as an inhibitor or a substrate analog to probe the active sites of enzymes, aiding in the understanding of biochemical pathways .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-6-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTFWVSVDMLUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697583
Record name 5-Bromo-6-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methoxypyridin-2-amine

CAS RN

1211533-83-3
Record name 5-Bromo-6-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-6-methoxypyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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